

O-Benzyl-L-tyrosine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Tyr(Bzl)-OH*

Cat. No.: *B554735*

[Get Quote](#)

An In-depth Technical Guide to O-Benzyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-L-tyrosine is a protected amino acid derivative of L-tyrosine, in which the hydroxyl group of the phenol side chain is masked by a benzyl ether. This strategic protection is fundamental in peptide synthesis and other areas of organic chemistry to prevent undesirable side reactions. This technical guide provides essential information on the chemical properties of O-Benzyl-L-tyrosine, a detailed experimental protocol for its synthesis, and an overview of its applications in research and drug development.

Core Data Summary

The key physicochemical properties of O-Benzyl-L-tyrosine are summarized in the table below for quick reference.

Property	Value
CAS Number	16652-64-5 [1] [2]
Molecular Formula	C ₁₆ H ₁₇ NO ₃ [3]
Molecular Weight	271.31 g/mol [2] [4]
Appearance	White to light yellow powder or crystal [5]
Melting Point	259 °C (decomposes) [2]
Optical Activity	[α] ₂₀ /D -9.5±1°, c = 1% in acetic acid: water (4:1) [2]
Boiling Point	456.1 °C [3]
Flash Point	229.7 °C [3]

Experimental Protocol: Synthesis of O-Benzyl-L-tyrosine

This section details a common method for the synthesis of O-Benzyl-L-tyrosine from L-tyrosine. The procedure involves the formation of a copper complex to facilitate the selective benzylation of the phenolic hydroxyl group.[\[6\]](#)[\[7\]](#)

Materials and Reagents

- L-Tyrosine
- 2N Sodium hydroxide (NaOH) solution
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Methanol
- Benzyl bromide (C₇H₇Br)
- Dioxane
- 1N Sodium hydroxide (NaOH) solution

- Sodium bicarbonate (NaHCO_3)
- Di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$)
- Ethyl acetate

Synthesis Procedure

Step 1: Copper Complex Formation

- Dissolve L-Tyrosine (2 g, 11.0 mmol) in 5.6 mL of 2N NaOH solution.[\[6\]](#)
- In a separate flask, dissolve copper (II) sulfate pentahydrate (1.4 g, 5.60 mmol) in 5.6 mL of water.[\[6\]](#)
- Add the copper (II) sulfate solution to the L-tyrosine solution and stir the mixture for 30 minutes.[\[6\]](#)
- Heat the reaction mixture to 60 °C for 15 minutes, then cool to room temperature.[\[6\]](#)
- Add 40 mL of methanol to the mixture, followed by the addition of more 2N NaOH.[\[6\]](#)

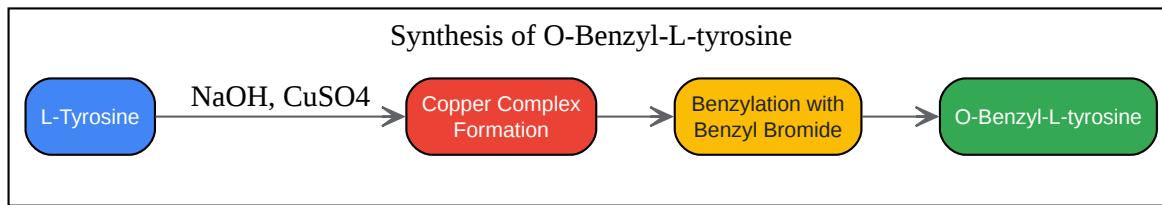
Step 2: Benzylation Reaction

- To the resulting copper complex solution, add benzyl bromide (1.4 mL, 11.78 mmol).[\[6\]](#)
- Stir the reaction mixture at room temperature for 4 hours to yield crude O-Benzyl-L-tyrosine.[\[6\]](#)

Step 3: N-Boc Protection (Optional, for use in peptide synthesis)

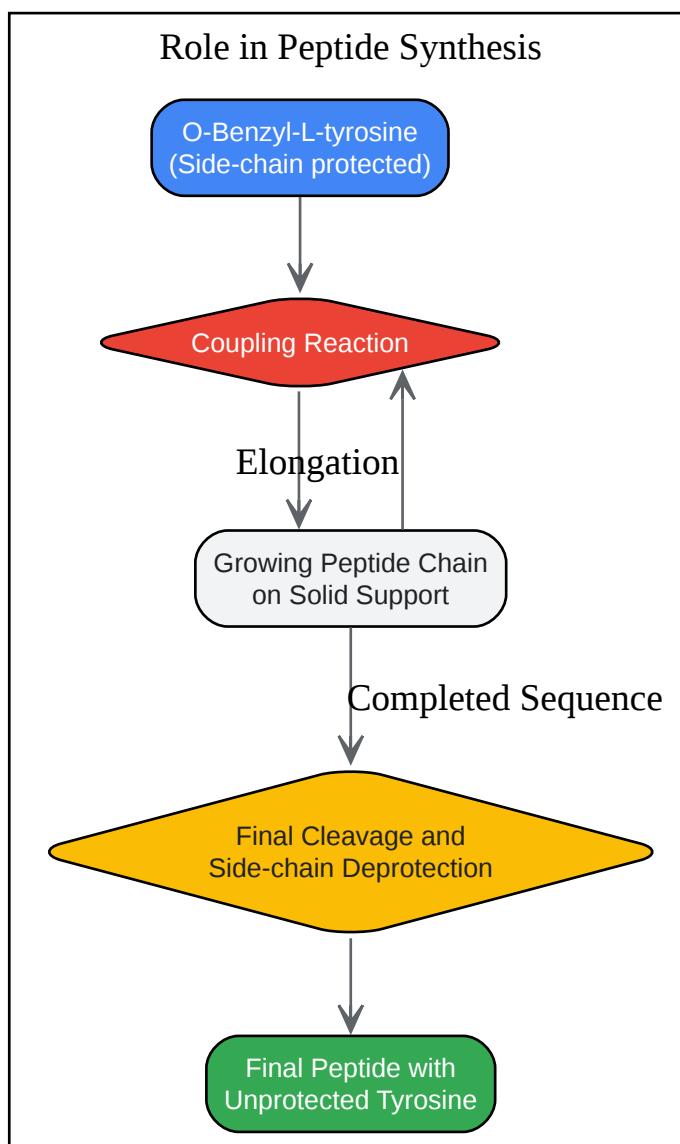
- Dissolve the crude O-Benzyl-L-tyrosine (2 g, 7.37 mmol) in a 2:1 mixture of dioxane and water (44 mL).[\[6\]](#)
- To this solution, add 1N NaOH (7.38 mL, 7.38 mmol) and sodium bicarbonate (0.59 g, 7.02 mmol).[\[6\]](#)
- Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) (3.3 g, 15.53 mmol).[\[6\]](#)

- Stir the reaction mixture for 15 hours at room temperature.[6]
- Upon completion, filter the mixture to remove any solids.[6]
- Concentrate the filtrate and extract with ethyl acetate to isolate N-Boc-O-Benzyl-L-tyrosine.
[6]


Key Applications in Research and Development

O-Benzyl-L-tyrosine is a crucial building block with several applications in scientific research and pharmaceutical development:

- Peptide Synthesis: It is extensively used in both solid-phase and solution-phase peptide synthesis as a protected form of tyrosine.[2] The benzyl group effectively shields the reactive hydroxyl group, preventing side reactions during peptide chain elongation.
- Drug Development: This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1]
[8]
- Biochemical Research: It is employed in studies concerning protein synthesis, enzyme activity, and the metabolic pathways of tyrosine.[1]
- Biomedical Materials: O-Benzyl-L-tyrosine can be used as a building block in the synthesis of amphiphilic block co-polypeptides, which have potential applications as targeted drug carriers and functional nanobioreactors.[2]


Visualized Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of O-Benzyl-L-tyrosine as a protected amino acid in peptide synthesis.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of O-Benzyl-L-tyrosine.

[Click to download full resolution via product page](#)

Caption: Logical relationship of O-Benzyl-L-tyrosine in solid-phase peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. O-Benzyl-L-tyrosine | 16652-64-5 | FB11335 | Biosynth [biosynth.com]
- 4. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Benzyl-L-tyrosine 16652-64-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 8. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [O-Benzyl-L-tyrosine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554735#o-benzyl-l-tyrosine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com